Cas no 1638761-27-9 ((2R)-azetidine-2-carbonitrile;hydrochloride)

(2R)-アゼチジン-2-カルボニトリル塩酸塩は、光学活性なアゼチジン誘導体であり、医薬品中間体や有機合成の構築ブロックとして重要な化合物です。立体選択的な合成が可能なキラルビルディングブロックで、塩酸塩形態により高い安定性と取扱い易さを特徴とします。特に創薬研究分野において、生理活性化合物の立体構造制御に有用です。高い純度(通常98%以上)で供給可能であり、各種官能基導入反応への適用性に優れています。分子内にニトリル基と塩基性窒素を有するため、多様な化学変換が可能です。

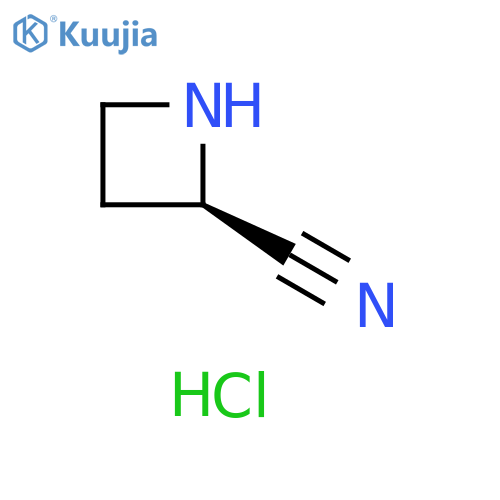

1638761-27-9 structure

商品名:(2R)-azetidine-2-carbonitrile;hydrochloride

CAS番号:1638761-27-9

MF:C4H7ClN2

メガワット:118.564779520035

MDL:MFCD28501947

CID:5102328

(2R)-azetidine-2-carbonitrile;hydrochloride 化学的及び物理的性質

名前と識別子

-

- (2R)-AZETIDINE-2-CARBONITRILE HCL

- (R)-azetidine-2-carbonitrile HCl

- (2R)-azetidine-2-carbonitrile hydrochloride

- (2R)-azetidine-2-carbonitrile;hydrochloride

-

- MDL: MFCD28501947

- インチ: 1S/C4H6N2.ClH/c5-3-4-1-2-6-4;/h4,6H,1-2H2;1H/t4-;/m1./s1

- InChIKey: IWOCNUXQBJPJPA-PGMHMLKASA-N

- ほほえんだ: C([C@@H]1NCC1)#N.Cl

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 0

(2R)-azetidine-2-carbonitrile;hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ3114-2-250MG |

(2R)-azetidine-2-carbonitrile;hydrochloride |

1638761-27-9 | 95% | 250MG |

¥ 1,920.00 | 2023-04-14 | |

| Chemenu | CM507464-1g |

(R)-Azetidine-2-carbonitrilehydrochloride |

1638761-27-9 | 98% | 1g |

$923 | 2023-02-02 | |

| Ambeed | A506587-10g |

(R)-Azetidine-2-carbonitrile hydrochloride |

1638761-27-9 | 98+% | 10g |

$3614.0 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ3114-2-500.0mg |

(2R)-azetidine-2-carbonitrile;hydrochloride |

1638761-27-9 | 95% | 500.0mg |

¥3201.0000 | 2024-07-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ3114-2-1G |

(2R)-azetidine-2-carbonitrile;hydrochloride |

1638761-27-9 | 95% | 1g |

¥ 4,798.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ3114-2-5G |

(2R)-azetidine-2-carbonitrile;hydrochloride |

1638761-27-9 | 95% | 5g |

¥ 14,394.00 | 2023-04-14 | |

| Advanced ChemBlocks | P47634-1G |

(2R)-azetidine-2-carbonitrile hydrochloride |

1638761-27-9 | 97% | 1G |

$1,125 | 2023-09-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ3114-2-1g |

(2R)-azetidine-2-carbonitrile;hydrochloride |

1638761-27-9 | 95% | 1g |

¥4797.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ3114-2-5g |

(2R)-azetidine-2-carbonitrile;hydrochloride |

1638761-27-9 | 95% | 5g |

¥14394.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ3114-2-250.0mg |

(2R)-azetidine-2-carbonitrile;hydrochloride |

1638761-27-9 | 95% | 250.0mg |

¥1920.0000 | 2024-07-24 |

(2R)-azetidine-2-carbonitrile;hydrochloride 関連文献

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

1638761-27-9 ((2R)-azetidine-2-carbonitrile;hydrochloride) 関連製品

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1638761-27-9)(2R)-azetidine-2-carbonitrile;hydrochloride

清らかである:99%

はかる:10g

価格 ($):3253.0